molecular formula C₁₀H₁₀NaO₅P B1141841 1-Naphthyl phosphate monosodium salt monohydrate CAS No. 81012-89-7

1-Naphthyl phosphate monosodium salt monohydrate

Cat. No. B1141841
CAS RN: 81012-89-7
M. Wt: 264.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-naphthyl phosphate derivatives involves multiple steps, including the preparation of monophosphonium salts through protonation and the formation of complex structures through reactions with metal ions. For example, protonation of 1,8-di(phosphinyl)naphthalene yields monophosphonium salts, indicating a method for preparing related compounds (Reiter et al., 2004). Additionally, equilibrium studies have shown the complexation of 1-naphthyl phosphate with various metal ions, providing a basis for its synthesis in the presence of these metals (Armstrong et al., 1989).

Molecular Structure Analysis

The molecular structure of 1-naphthyl phosphate and its derivatives has been extensively studied. For instance, 1,8-di(phosphinyl)naphthalene exhibits a planar naphthalene skeleton, indicative of the structural chemistry of phosphorus compounds related to 1-naphthyl phosphate (Reiter et al., 2004).

Chemical Reactions and Properties

1-Naphthyl phosphate undergoes various chemical reactions, including photoinduced electron-transfer reactions, which highlight its reactivity and potential applications in synthetic chemistry. For example, the photoinduced electron-transfer reaction of tri-1-naphthyl phosphate sensitized by 9,10-dicyanoanthracene results in the formation of 1,1′-binaphthyl, demonstrating its chemical reactivity (Nakamura & Majima, 1997).

Physical Properties Analysis

The physical properties of 1-naphthyl phosphate, including its crystalline structure and spectroscopic characteristics, are crucial for its applications. Studies have detailed the specifications required for high-quality substrates of sodium 1-naphthyl phosphate, essential for measuring enzymatic activities, thereby emphasizing the importance of its purity and stability (Bowers & Bowers, 1982).

Chemical Properties Analysis

The chemical properties of 1-naphthyl phosphate, particularly its interactions with enzymes and its role as a substrate in biochemical assays, are of significant interest. Research has shown its application as an enzymatic substrate for enzyme-linked immunomagnetic electrochemistry, illustrating its utility in the detection of pathogenic bacteria (Gehring et al., 1999).

Scientific Research Applications

  • Prostatic Acid Phosphatase Activity Measurement : Sodium 1-naphthyl phosphate is used for measuring the activity of human prostatic acid phosphatase, an enzyme significant in prostate cancer diagnosis. Specifications for high-quality sodium 1-naphthyl phosphate were established to ensure accurate enzymatic activity measurements (Bowers & Bowers, 1982).

  • Molecularly Imprinted Polymers for Organophosphates : Monodisperse molecularly imprinted polymers (MIPs) for 1-Naphthyl phosphate (1-NapP) have been prepared for recognizing and separating various organophosphorus compounds and phosphopeptides. These MIPs show potential for applications in chemical analysis and separation processes (Haginaka, Tabo, & Matsunaga, 2012).

  • Visualization of Acid Phosphatase Activity in Plants : A method using 1-naphthyl phosphate and Fast Red TR as an indicator has been developed for in vivo demonstration of acid phosphatase activity in the rhizosphere of soil-grown plants. This approach provides qualitative analysis and a rough estimate of phosphatase activity in different root zones (Dinkelaker & Marschner, 1992).

  • Biosensor Development for Pesticides and Inorganic Compounds Detection : Alkaline-phosphatase-based biosensors using 1-naphthyl phosphate have been developed for detecting pesticides and inorganic compounds. This system demonstrates the potential for environmental monitoring and safety applications (Sánchez, Díaz, Peinado, & Belledone, 2003).

  • Electrochemical Immunosenor for Influenza Detection : An amplified electrochemical immunosensor using 1-naphthol produced from the hydrolysis of 1-naphthyl phosphate has been constructed for sensitive detection of influenza. This method shows promise in medical diagnostics and pathogen detection (Yang, Zhuo, Yuan, & Chai, 2015).

Mechanism of Action

Target of Action

The primary target of 1-Naphthyl phosphate monosodium salt monohydrate is phosphatases . Phosphatases are a group of enzymes that remove a phosphate group from a protein molecule, a process known as dephosphorylation. This action plays a crucial role in cellular functions such as cell growth, cell signaling, and regulation of metabolic pathways.

Mode of Action

This compound acts as a non-specific phosphatase inhibitor . It inhibits acid, alkaline, and protein phosphatases . By inhibiting these enzymes, the compound prevents the dephosphorylation process, thereby affecting the normal functioning of the cell.

Biochemical Pathways

The compound’s inhibition of phosphatases affects various biochemical pathways. Phosphatases play a key role in many cellular processes, including signal transduction pathways, cell cycle regulation, and metabolic pathways. By inhibiting phosphatases, this compound can disrupt these pathways, leading to changes in cell behavior and function .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The inhibition of phosphatases by this compound can lead to a variety of cellular effects. For example, it can disrupt signal transduction pathways, leading to altered cell behavior. It can also affect cell cycle regulation, potentially leading to changes in cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moisture sensitive , suggesting that humidity could affect its stability. Additionally, it should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . The compound is also incompatible with strong oxidizing agents , indicating that it could be unstable in oxidative environments.

properties

IUPAC Name

sodium;naphthalen-1-yl hydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O4P.Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWUDGODQXQNON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81012-89-7
Record name 1-Naphthyl phosphate, monosodium salt, monohydrate
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